molecular formula C40H76NO10P B1235970 1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine CAS No. 40290-44-6

1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine

Cat. No.: B1235970
CAS No.: 40290-44-6
M. Wt: 762 g/mol
InChI Key: OIWCYIUQAVBPGV-DAQGAKHBSA-N
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Description

PS(16:0/18:1(9Z)), also known as pops lipid or palmitoyloleoyl-GPS, belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(16:0/18:1(9Z)) is considered to be a glycerophosphoserine lipid molecule. PS(16:0/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(16:0/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(16:0/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(16:0/18:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PS(16:0/18:1(9Z)) participates in a number of enzymatic reactions. In particular, PS(16:0/18:1(9Z)) can be converted into PE(16:0/18:1(9Z));  which is mediated by the enzyme phosphatidylserine decarboxylase. In addition, Choline and PS(16:0/18:1(9Z)) can be biosynthesized from PC(16:0/18:1(9Z)) and L-serine;  which is catalyzed by the enzyme phosphatidylserine synthase. In humans, PS(16:0/18:1(9Z)) is involved in phosphatidylethanolamine biosynthesis pe(16:0/18:1(9Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/18:1(9Z)) pathway.
{1-O-hexadecanoyl-2-O-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho}serine is a 3-sn-phosphatidyl-L-serine compound with a palmitoyl group at the 1-position and an oleoyl group at the 2-position. It derives from a glycerol.

Properties

CAS No.

40290-44-6

Molecular Formula

C40H76NO10P

Molecular Weight

762 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C40H76NO10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47)/b18-17-/t36-,37+/m1/s1

InChI Key

OIWCYIUQAVBPGV-DAQGAKHBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC

physical_description

Solid

Synonyms

1-palmitoyl-2-oleoyl-glycero-3-phosphoserine
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine
1-palmitoyl-2-oleoylglycero-3-phosphoserine
1-palmitoyl-2-oleoylphosphatidylserine
palmitoyloleoyl-GPS
POPS lipid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine
Reactant of Route 2
1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine
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1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine
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1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine
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1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine
Reactant of Route 6
1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine

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